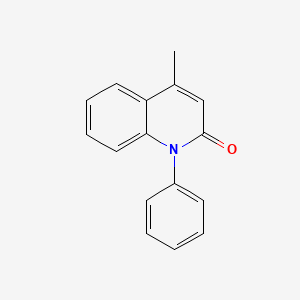

4-Methyl-1-phenylquinolin-2(1h)-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 109782. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

4-methyl-1-phenylquinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO/c1-12-11-16(18)17(13-7-3-2-4-8-13)15-10-6-5-9-14(12)15/h2-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILKUVYJZEPVFHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N(C2=CC=CC=C12)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10296533 | |

| Record name | 4-methyl-1-phenylquinolin-2(1h)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10296533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2540-30-9 | |

| Record name | 2540-30-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109782 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-methyl-1-phenylquinolin-2(1h)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10296533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Methyl-1-phenyl-2(1H)-quinolone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Unraveling the Molecular Trajectory of 4-Methyl-1-phenylquinolin-2(1H)-one: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive analysis of the mechanism of action for the synthetic compound 4-Methyl-1-phenylquinolin-2(1H)-one. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It synthesizes the current understanding of the compound's biological activity, drawing from studies on its close structural analogs, to propose a primary molecular mechanism.

Executive Summary

While direct studies on this compound are limited, compelling evidence from its close analog, 4-phenylquinolin-2(1H)-one, strongly suggests a primary mechanism of action as a specific allosteric inhibitor of the protein kinase Akt (PKB) . This inhibition occurs through interaction with the pleckstrin homology (PH) domain of Akt, preventing its activation and downstream signaling. This mode of action positions the compound and its derivatives as potential candidates for anticancer therapies. Conversely, the presence of a methyl group at the 4-position likely negates any significant activity as an N-methyl-D-aspartate (NMDA) receptor antagonist.

Proposed Mechanism of Action: Allosteric Inhibition of Akt Signaling

The primary proposed mechanism of action for this compound is the allosteric inhibition of the serine/threonine kinase Akt. This is based on the well-characterized activity of its immediate analog, 4-phenylquinolin-2(1H)-one.[1]

The proposed sequence of events is as follows:

-

Binding to the PH Domain: The compound is believed to interact with the pleckstrin homology (PH) domain of Akt.

-

Conformational Change: This interaction induces a conformational change in the Akt protein.

-

Inhibition of Phosphorylation: The altered conformation hinders the phosphorylation of Akt at two critical sites: Threonine 308 (T308) by phosphoinositide-dependent kinase 1 (PDK1) and Serine 473 (S473) by the mammalian target of rapamycin complex 2 (mTORC2).

-

Inactivation of Akt: The lack of phosphorylation at these sites prevents the activation of Akt.

-

Downstream Effects: Inactivated Akt is unable to phosphorylate its numerous downstream targets, leading to the inhibition of key cellular processes such as cell proliferation, growth, and survival, and potentially inducing apoptosis.[1][2][3]

This allosteric inhibition is highly specific, as the parent compound, 4-phenylquinolin-2(1H)-one, did not show inhibitory activity against upstream kinases like PI3K, PDK1, or mTORC2, nor other related kinases.[1]

Signaling Pathway Diagram

Caption: Proposed allosteric inhibition of the Akt signaling pathway.

Secondary/Potential Mechanisms

NMDA Receptor Antagonism

While some quinolinone derivatives act as antagonists at the glycine site of the NMDA receptor, methylation at the 4-position has been shown to abolish this activity.[4] Therefore, it is unlikely that this compound is a potent NMDA receptor antagonist.

Anticancer Activity via Apoptosis and Cell Cycle Arrest

Derivatives of 4-phenylquinolin-2(1H)-one have demonstrated anticancer properties by inducing apoptosis and causing cell cycle arrest, typically at the G2/M phase.[2][3] This is a likely consequence of Akt inhibition, as Akt plays a central role in cell survival and cell cycle progression.

Quantitative Data

The following tables summarize the available quantitative data for 4-phenylquinolin-2(1H)-one and its derivatives. This data provides a benchmark for the potential potency of this compound.

Table 1: In Vitro Activity of 4-Phenylquinolin-2(1H)-one

| Parameter | Value | Cell Line/Assay | Reference |

| IC50 (Akt Kinase Activity) | 6 µM | In vitro kinase assay | [1] |

Table 2: Cytotoxicity of 4-Phenylquinolin-2(1H)-one Derivatives

| Compound | IC50 (µM) | Cell Line | Reference |

| 6,7-Methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin-2(1H)-one (12e) | 0.21 | HL-60 (Leukemia) | [3] |

| 6,7-Methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin-2(1H)-one (12e) | 0.35 | H460 (Lung Cancer) | [3] |

| 6,7-Methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin-2(1H)-one (12e) | 0.42 | A549 (Lung Cancer) | [3] |

| 6,7-Methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin-2(1H)-one (12e) | 0.55 | MCF-7 (Breast Cancer) | [3] |

Experimental Protocols

MTT Assay for Cytotoxicity

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.[5][6][7]

Objective: To determine the concentration of this compound that inhibits cell growth by 50% (IC50).

Materials:

-

Cancer cell line of interest (e.g., HeLa, MCF-7, HCT-116)

-

Appropriate cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

-

Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.

-

Include control wells: cells with medium only (untreated control) and cells with medium containing the highest concentration of DMSO used (vehicle control).

-

Incubate for 48-72 hours.

-

-

MTT Addition and Incubation:

-

Add 10 µL of the 5 mg/mL MTT solution to each well.

-

Incubate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization:

-

Carefully remove the medium from the wells.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Mix gently on an orbital shaker for 15 minutes.

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software.

-

Experimental Workflow Diagram

Caption: Workflow for the MTT cytotoxicity assay.

Conclusion

The available evidence strongly points to this compound acting as a specific allosteric inhibitor of Akt. This mechanism underpins its potential as an anticancer agent, likely functioning through the induction of apoptosis and cell cycle arrest. Further direct experimental validation is necessary to definitively confirm this mechanism of action and to fully characterize its pharmacological profile. The provided protocols offer a clear path for such future investigations.

References

- 1. researchgate.net [researchgate.net]

- 2. The mechanism of anticancer activity of the new synthesized compound - 6,7-Methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin -2(1H)-one(12e) in human ovarian cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design and synthesis of 6,7-methylenedioxy-4-substituted phenylquinolin-2(1H)-one derivatives as novel anticancer agents that induce apoptosis with cell cycle arrest at G2/M phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. benchchem.com [benchchem.com]

- 6. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Physicochemical Properties of 4-Methyl-1-phenylquinolin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-1-phenylquinolin-2(1H)-one is a heterocyclic organic compound belonging to the quinolinone class. The quinolinone scaffold is a prominent structural motif found in numerous natural products and pharmacologically active molecules, drawing significant attention in medicinal chemistry.[1] These compounds are recognized for their diverse biological activities, including potential as anticancer, anti-inflammatory, and antimicrobial agents.[1][2] Structurally, this compound features a bicyclic quinoline core with a carbonyl group at the 2-position, a methyl group at the 4-position, and a phenyl substituent on the nitrogen atom. This substitution pattern influences its chemical reactivity, solubility, and biological interactions. This guide provides a comprehensive overview of its physicochemical properties, experimental protocols for its synthesis, and insights into its biological relevance.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and application in research and development. The key properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₃NO | [3] |

| Molecular Weight | 235.28 g/mol | [3] |

| Appearance | Light yellow to yellow solid | [3] |

| Melting Point | 134-135 °C | [3] |

| Boiling Point (Predicted) | 386.0 ± 35.0 °C | [3] |

| Density (Predicted) | 1.180 ± 0.06 g/cm³ | [3] |

| pKa (Predicted) | -3.47 ± 0.40 | [3] |

| Storage Conditions | Sealed in a dry place at room temperature | [3] |

Experimental Protocols

The synthesis of this compound can be achieved through established methods for quinolinone synthesis, such as the Knorr quinoline synthesis, which involves the acid-catalyzed cyclization of β-ketoanilides.[2]

Synthesis of this compound

This synthesis is typically performed in two main steps: the formation of the β-ketoanilide intermediate followed by an intramolecular cyclization.

Step 1: Synthesis of Ethyl 3-(phenylamino)but-2-enoate (Intermediate)

-

Reactants: Aniline and ethyl acetoacetate.

-

Procedure:

-

In a round-bottom flask, equimolar amounts of aniline and ethyl acetoacetate are combined.

-

A catalytic amount of a strong acid (e.g., concentrated sulfuric acid or p-toluenesulfonic acid) is added.

-

The mixture is heated, often under reflux, to drive the condensation reaction, which forms an enamine intermediate by eliminating water.

-

The reaction progress is monitored using Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the product is isolated. This may involve neutralization, extraction with an organic solvent (e.g., ethyl acetate), and purification, typically by column chromatography or recrystallization.

-

Step 2: Intramolecular Cyclization to form this compound

-

Reactant: Ethyl 3-(phenylamino)but-2-enoate.

-

Procedure:

-

The intermediate from Step 1 is subjected to thermal cyclization at high temperatures (often >250 °C).[3]

-

This reaction is typically carried out in a high-boiling point solvent such as Dowtherm A or mineral oil to achieve the necessary temperature for the intramolecular Friedel-Crafts type acylation, followed by dehydration to form the quinolinone ring.[3]

-

Alternatively, a strong acid catalyst like polyphosphoric acid (PPA) can be used to facilitate the cyclization at a lower temperature (e.g., 100-110 °C).[2]

-

The reaction is monitored by TLC until the starting material is consumed.

-

The product is then isolated from the reaction mixture. This involves cooling, quenching with water or an ice bath, followed by filtration to collect the solid product.

-

The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to yield pure this compound.

-

Biological Activity and Potential Mechanisms of Action

While specific biological data for this compound is limited, the broader class of 4-phenylquinolin-2(1H)-one derivatives has demonstrated significant potential in drug discovery.

-

Anticancer Activity: Novel 6,7-methylenedioxy-4-substituted phenylquinolin-2-one derivatives have shown potent cytotoxicity against various tumor cell lines.[2] The mechanism of action for some of these analogs involves the induction of apoptosis and cell cycle arrest at the G2/M phase.[2] This suggests an interaction with cellular components critical for cell division, such as microtubules.

-

Neurological Activity: Certain 4-substituted-3-phenylquinolin-2(1H)-ones act as antagonists at the glycine site of the N-methyl-D-aspartate (NMDA) receptor.[4] This activity gives them potential as anticonvulsant agents.

-

Enzyme Inhibition: The quinoline scaffold is a key component in the development of kinase inhibitors. For instance, a quinoline derivative was the starting point for the development of Torin1, a potent and selective inhibitor of the mammalian target of rapamycin (mTOR).[5] The mTOR protein is a crucial regulator of cell growth and proliferation, and its signaling pathway is often dysregulated in cancer.

The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central signaling cascade that integrates extracellular cues to control vital cellular processes like growth, proliferation, and survival. Quinoline-based compounds have been developed as inhibitors targeting key kinases in this pathway, such as mTOR. An inhibitor would typically block the kinase activity of mTOR, preventing the phosphorylation of its downstream substrates and thereby inhibiting cell growth and proliferation.

Conclusion

This compound is a compound of significant interest due to its core quinolinone structure, which is prevalent in many biologically active molecules. Its physicochemical properties are well-defined, and its synthesis can be achieved through established chemical routes. While direct biological studies on this specific molecule are not extensively documented, the activities of its close analogs in anticancer and neurological applications highlight its potential as a valuable scaffold for the design and development of new therapeutic agents. Further research into its specific biological targets and mechanisms of action is warranted to fully explore its potential in drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. Design and synthesis of 6,7-methylenedioxy-4-substituted phenylquinolin-2(1H)-one derivatives as novel anticancer agents that induce apoptosis with cell cycle arrest at G2/M phase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quinolin-4-ones: Methods of Synthesis and Application in Medicine | MDPI [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1,6]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Crystal Structure and Molecular Geometry of 4-Methyl-1-phenylquinolin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure and molecular geometry of 4-Methyl-1-phenylquinolin-2(1H)-one. The information presented is collated from crystallographic studies and is intended to serve as a foundational resource for researchers in medicinal chemistry and drug development.

Molecular Structure

This compound possesses a tricyclic quinolinone core. A methyl group is substituted at the 4-position, and a phenyl group is attached to the nitrogen atom at the 1-position. The systematic name for this compound is 4-methyl-1-phenyl-1,2-dihydroquinolin-2-one.

Crystallographic Data

The crystal structure of this compound has been determined by X-ray crystallography. The key crystallographic data are summarized in the tables below.

Table 1: Crystal Data and Structure Refinement

| Parameter | Value |

| Empirical Formula | C₁₆H₁₃NO |

| Formula Weight | 235.28 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a | 10.0340 (4) Å |

| b | 12.0290 (5) Å |

| c | 10.5850 (5) Å |

| α | 90° |

| β | 108.890 (2)° |

| γ | 90° |

| Volume | 1208.52 (9) ų |

| Z | 4 |

| Calculated Density | 1.292 Mg/m³ |

| Absorption Coefficient | 0.081 mm⁻¹ |

| F(000) | 496 |

| Data Collection and Refinement | |

| Theta range for data collection | 3.33 to 28.18° |

| Index ranges | -13<=h<=12, -15<=k<=15, -13<=l<=13 |

| Reflections collected | 11116 |

| Independent reflections | 2883 [R(int) = 0.0333] |

| Completeness to theta = 25.00° | 99.8 % |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 2883 / 0 / 164 |

| Goodness-of-fit on F² | 1.040 |

| Final R indices [I>2sigma(I)] | R1 = 0.0416, wR2 = 0.1066 |

| R indices (all data) | R1 = 0.0573, wR2 = 0.1179 |

Table 2: Selected Bond Lengths (Å)

| Bond | Length (Å) | Bond | Length (Å) |

| O1-C2 | 1.226(2) | C4-C4A | 1.442(2) |

| N1-C2 | 1.385(2) | C4A-C5 | 1.407(2) |

| N1-C8A | 1.423(2) | C4A-C8A | 1.408(2) |

| N1-C9 | 1.442(2) | C5-C6 | 1.370(3) |

| C2-C3 | 1.464(2) | C6-C7 | 1.393(3) |

| C3-C4 | 1.353(2) | C7-C8 | 1.376(3) |

| C4-C15 | 1.501(2) | C8-C8A | 1.401(2) |

Table 3: Selected Bond Angles (°) and Torsion Angles (°)

| Atoms | Angle (°) | Atoms | Torsion Angle (°) |

| C2-N1-C8A | 119.23(12) | C8A-N1-C9-C10 | 85.3(2) |

| C2-N1-C9 | 119.53(12) | C2-N1-C9-C14 | 86.8(2) |

| C8A-N1-C9 | 121.23(12) | C3-C4-C4A-C8A | 0.9(2) |

| O1-C2-N1 | 121.60(14) | C15-C4-C4A-C5 | 2.0(3) |

| O1-C2-C3 | 123.95(15) | C4-C4A-C8A-N1 | -0.1(2) |

| N1-C2-C3 | 114.45(13) | C5-C4A-C8A-C8 | 0.1(2) |

| C4-C3-C2 | 120.91(15) | C2-N1-C8A-C4A | 5.8(2) |

| C3-C4-C15 | 123.63(16) | C9-N1-C8A-C8 | 83.2(2) |

| C3-C4-C4A | 119.16(15) | ||

| C15-C4-C4A | 117.20(14) |

Molecular Geometry

The quinolinone ring system is essentially planar. The phenyl ring at the N1 position is significantly twisted with respect to the quinolinone plane, with a dihedral angle of approximately 87.15 (7)°. This perpendicular orientation is a key feature of the molecule's three-dimensional structure. The methyl group is attached to the C4 carbon of the quinolinone ring. In the crystal, molecules are linked by C—H···O and C—H···π interactions, forming a three-dimensional network.[1]

Experimental Protocols

Synthesis of this compound

-

Reaction Setup: A mixture of N-phenylaniline and ethyl acetoacetate is prepared.

-

Condensation: The mixture is heated, typically at elevated temperatures (around 140-150 °C), to facilitate the initial condensation and formation of an enamine intermediate.

-

Cyclization: The intermediate is then heated at a higher temperature (around 250-270 °C) in a high-boiling point solvent, such as Dowtherm A or paraffin oil, to induce cyclization and the elimination of ethanol.

-

Workup and Purification: After cooling, the reaction mixture is treated with a suitable solvent (e.g., petroleum ether) to precipitate the crude product. The solid is then collected by filtration and purified by recrystallization from an appropriate solvent, such as ethanol, to yield the final this compound.

Crystal Growth and X-ray Crystallography

-

Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a solution of the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, acetone).

-

Data Collection: A suitable single crystal is mounted on a diffractometer. X-ray diffraction data are collected at a controlled temperature, often room temperature (293 K), using Mo Kα radiation.

-

Structure Solution and Refinement: The collected diffraction data are processed to yield the unit cell parameters and intensity data. The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in geometrically calculated positions and refined using a riding model.

Visualizations

Experimental Workflow

Caption: Experimental workflow for the synthesis and structural characterization.

Key Molecular Features

Caption: Key structural features and intermolecular interactions.

References

Spectroscopic and Structural Elucidation of 4-Methyl-1-phenylquinolin-2(1H)-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and structural characteristics of 4-methyl-1-phenylquinolin-2(1H)-one. This quinolinone derivative is of significant interest in medicinal chemistry and drug development due to its core scaffold, which is present in numerous biologically active compounds. This document details predicted spectroscopic data based on analogous compounds, outlines detailed experimental protocols for synthesis and analysis, and visualizes the analytical workflow.

Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for this compound. This data is derived from the analysis of closely related quinolinone structures and serves as a reliable reference for the identification and characterization of this compound.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.8 - 7.6 | m | 3H | Ar-H (Phenyl) |

| ~7.5 - 7.3 | m | 4H | Ar-H (Quinolinone & Phenyl) |

| ~7.2 | d | 1H | Ar-H (Quinolinone) |

| ~6.4 | s | 1H | C3-H |

| ~2.4 | s | 3H | C4-CH₃ |

Solvent: CDCl₃, Reference: TMS (0 ppm)

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~162.0 | C2 (C=O) |

| ~148.0 | C4 |

| ~141.0 | C8a |

| ~138.0 | C1' (Phenyl) |

| ~130.0 - 125.0 | Aromatic C-H & C-N (Phenyl) |

| ~130.0 | C7 |

| ~125.0 | C5 |

| ~123.0 | C6 |

| ~122.0 | C3 |

| ~115.0 | C8 |

| ~114.0 | C4a |

| ~19.0 | C4-CH₃ |

Solvent: CDCl₃, Reference: TMS (0 ppm)

Table 3: Predicted Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3060 | Medium | Aromatic C-H stretch |

| ~2925 | Weak | Aliphatic C-H stretch (CH₃) |

| ~1660 | Strong | C=O stretch (amide) |

| ~1600, ~1500 | Medium-Strong | C=C aromatic ring stretch |

| ~1450 | Medium | CH₃ bend |

| ~750, ~700 | Strong | C-H out-of-plane bend (aromatic) |

Sample Preparation: KBr pellet or ATR

Table 4: Predicted Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 235 | 100 | [M]⁺ (Molecular Ion) |

| 207 | ~60 | [M - CO]⁺ |

| 130 | ~40 | [M - C₆H₅N]⁺ |

| 77 | ~30 | [C₆H₅]⁺ |

Ionization Mode: Electron Ionization (EI)

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and characterization of this compound.

Synthesis of this compound

This synthesis is typically achieved via a Conrad-Limpach reaction followed by N-arylation or a similar cyclization strategy.

-

Reaction Setup: To a solution of ethyl acetoacetate (1.0 eq) in a suitable solvent such as ethanol, add aniline (1.0 eq).

-

Cyclization: The mixture is heated under reflux for 2-4 hours to form the intermediate ethyl 3-anilinocrotonate. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Ring Closure: The intermediate is then added to a high-boiling point solvent like Dowtherm A and heated to approximately 250 °C for 30 minutes to facilitate the thermal cyclization to 4-methylquinolin-2(1H)-one.

-

N-Phenylation: The resulting quinolinone (1.0 eq) is dissolved in a suitable solvent like dimethylformamide (DMF) with a base such as potassium carbonate (1.5 eq). Iodobenzene (1.2 eq) and a copper catalyst (e.g., CuI, 0.1 eq) are added.

-

Reaction and Workup: The mixture is heated at 120-140 °C for 12-24 hours. After cooling, the reaction mixture is poured into water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of 5-10 mg of the purified compound is dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.

-

¹H NMR Spectroscopy: Proton NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer. Standard acquisition parameters include a spectral width of -2 to 12 ppm, a relaxation delay of 1 second, and 16-32 scans.

-

¹³C NMR Spectroscopy: Carbon-13 NMR spectra are recorded on the same instrument at a frequency of 100 or 125 MHz. A proton-decoupled pulse program is used with a spectral width of 0 to 200 ppm, a relaxation delay of 2 seconds, and typically 1024 or more scans to achieve an adequate signal-to-noise ratio.

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method): Approximately 1-2 mg of the solid sample is ground with 100-200 mg of dry potassium bromide (KBr) in an agate mortar until a fine, homogeneous powder is obtained. A portion of this powder is then pressed into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer. The spectrum is recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the empty sample holder is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).

-

Ionization: Electron Ionization (EI) is employed with a standard electron energy of 70 eV.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a quadrupole or time-of-flight (TOF) mass analyzer. The mass spectrum is recorded, showing the relative abundance of each ion.

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized organic compound like this compound.

Caption: Workflow for Synthesis and Spectroscopic Analysis.

The Biological Versatility of Quinolinones: A Technical Guide for Drug Discovery

Introduction: The quinolinone scaffold, a bicyclic heterocyclic system, is a cornerstone in medicinal chemistry, demonstrating a remarkable breadth of biological activities. As a "privileged structure," its derivatives have been extensively explored, leading to the development of numerous therapeutic agents. This technical guide provides an in-depth overview of the diverse biological activities of quinolinone and its derivatives, focusing on their anticancer, antimicrobial, anti-inflammatory, antiviral, and neuroprotective properties. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource of quantitative data, detailed experimental methodologies, and an exploration of the underlying signaling pathways.

Anticancer Activity

Quinolinone derivatives have emerged as a significant class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines. Their mechanisms of action are diverse, often targeting key pathways involved in cancer cell proliferation, survival, and metastasis.

Data Presentation: Anticancer Activity of Quinolinone Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 6,7-methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin-2(1H)-one (12e) | HL-60 (Leukemia) | Sub-micromolar | [1] |

| 6,7-methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin-2(1H)-one (12e) | H460 (Lung Cancer) | Sub-micromolar | [1] |

| 4-substituted benzyloxy quinolin-2(1H)-one (11e) | COLO 205 (Colon Cancer) | Nanomolar | [1] |

| 7-chloro-4-quinolinylhydrazone derivative (36) | SF-295 (CNS Cancer) | 0.314 - 4.65 µg/cm³ | [2] |

| 7-chloro-4-quinolinylhydrazone derivative (36) | HTC-8 (Colon Cancer) | 0.314 - 4.65 µg/cm³ | [2] |

| 7-chloro-4-quinolinylhydrazone derivative (36) | HL-60 (Leukemia) | 0.314 - 4.65 µg/cm³ | [2] |

| 2-Cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(quinolin-3-yl) acrylamide (11) | MCF7 (Breast Cancer) | 29.8 | [2] |

| 3-Oxo-N-(quinolin-3-yl)-3H-benzol[f]chromene-2-carboxamide (12) | MCF7 (Breast Cancer) | 39.0 | [2] |

| Quinoline-chalcone hybrid (9i) | A549 (Lung Cancer) | 1.91 - 5.29 | [3] |

| Quinoline-chalcone hybrid (9j) | K-562 (Leukemia) | 1.91 - 5.29 | [3] |

Signaling Pathways and Mechanisms of Action

A primary mechanism of action for many anticancer quinolinone derivatives is the inhibition of the PI3K/Akt/mTOR signaling pathway . This pathway is crucial for cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers.[4] Quinolinone derivatives can inhibit the phosphorylation of key proteins in this pathway, such as Akt and mTOR, leading to the induction of apoptosis and cell cycle arrest.[3]

Another significant mechanism is the inhibition of tubulin polymerization . By disrupting the formation of microtubules, which are essential for cell division, these compounds can induce cell cycle arrest in the G2/M phase, ultimately leading to apoptotic cell death.[1]

References

- 1. researchgate.net [researchgate.net]

- 2. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 3. New quinoline/chalcone hybrids as anti-cancer agents: Design, synthesis, and evaluations of cytotoxicity and PI3K inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

Potential Therapeutic Targets of 4-Methyl-1-phenylquinolin-2(1H)-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-1-phenylquinolin-2(1H)-one is a synthetic compound belonging to the quinolinone class of heterocyclic molecules. This chemical family has garnered significant interest in medicinal chemistry due to the broad spectrum of biological activities exhibited by its derivatives, including anticancer, anti-inflammatory, and neuroprotective effects. This technical guide provides an in-depth analysis of the potential therapeutic targets of this compound, with a primary focus on its likely role as an inhibitor of the Akt signaling pathway. The information presented herein is a synthesis of current research on closely related analogs and the broader quinolinone scaffold, offering a valuable resource for researchers engaged in drug discovery and development.

Primary Potential Therapeutic Target: Akt (Protein Kinase B)

While direct studies on this compound are limited, substantial evidence points to the serine/threonine kinase Akt as a primary therapeutic target. This is strongly supported by research on its close structural analog, 4-phenylquinolin-2(1H)-one, which has been identified as a specific allosteric inhibitor of Akt.[1][2] The addition of a methyl group at the N1 position, as in the compound of interest, is a common medicinal chemistry modification that can modulate potency and pharmacokinetic properties without necessarily altering the core mechanism of action.

Mechanism of Action: Allosteric Inhibition

Research on the 4-phenyl analog has revealed a distinct mechanism of action that sets it apart from many other kinase inhibitors. Instead of competing with ATP at the catalytic site, 4-phenylquinolin-2(1H)-one acts as an allosteric inhibitor.[1][2] It binds to the Pleckstrin Homology (PH) domain of Akt. This interaction is believed to induce a conformational change in the Akt protein that hinders its phosphorylation at two key sites: Threonine 308 (T308) and Serine 473 (S473).[1][2] These phosphorylation events, mediated by the upstream kinases PDK1 and mTORC2 respectively, are essential for the full activation of Akt. By preventing this activation, the compound effectively shuts down downstream signaling.

This allosteric mode of inhibition contributes to the high selectivity of the parent compound, which did not significantly affect the activity of upstream kinases like PI3K, PDK1, or mTORC2, nor other related kinases such as SGK1, PKA, PKC, or ERK1/2 in screening assays.[1][2]

Signaling Pathway of Akt Inhibition by 4-Phenylquinolin-2(1H)-one

Caption: Allosteric inhibition of Akt by a close analog.

Quantitative Data

The inhibitory activity of the parent compound, 4-phenylquinolin-2(1H)-one, against Akt has been quantified, providing a benchmark for the potential efficacy of this compound.

| Compound | Target | Assay Type | IC50 | Reference |

| 4-Phenylquinolin-2(1H)-one | Akt Kinase Activity | Kinase Assay | 6 µM | [2] |

| 4-Phenylquinolin-2(1H)-one | pS473-Akt Inhibition | HTRF Assay | 20 µM | [2] |

Anticancer Activity of Quinolin-2(1H)-one Derivatives

The therapeutic potential of this compound is further underscored by the demonstrated anticancer activity of various quinolin-2(1H)-one derivatives against a range of human cancer cell lines. This suggests that the quinolinone scaffold is a promising framework for the development of novel oncology therapeutics.

| Derivative Class | Cell Line | Activity (IC50) | Reference |

| 4-hydroxy-3-(substituted)-1-phenylquinolin-2(1H)-one | K562 (Leukemia) | 20 µg/mL | [3] |

| 4-hydroxy-3-(substituted)-1-phenyl/methylquinolin-2(1H)-one | MDA-MB (Breast Cancer) | 25 µg/mL | [4] |

| 4-hydroxy-3-(substituted)-1-phenyl/methylquinolin-2(1H)-one | A-549 (Lung Cancer) | >100 µg/mL (less potent) | [4] |

| 6,7-methylenedioxy-4-(substituted)phenylquinolin-2(1H)-one | Various | Sub-micromolar | [5] |

Other Potential Therapeutic Targets

While Akt is the most likely primary target, derivatives of the broader quinolinone and quinoline scaffolds have been reported to interact with other targets, suggesting additional or alternative mechanisms of action for this compound.

-

NMDA Receptor: Certain 4-substituted-3-phenylquinolin-2(1H)-ones have been evaluated as antagonists of the N-methyl-D-aspartate (NMDA) receptor, indicating a potential role in neurological disorders.

-

Topoisomerase II: Furoquinolinone derivatives have been shown to inhibit topoisomerase II, an enzyme crucial for DNA replication and a validated target in cancer therapy.

Experimental Protocols

In Vitro Akt Kinase Activity Assay

This protocol describes a general method for determining the inhibitory effect of a compound on Akt kinase activity.

Workflow for In Vitro Akt Kinase Assay

Caption: General workflow for an in vitro Akt kinase activity assay.

Methodology:

-

Cell Lysis:

-

Culture cells of interest (e.g., a cancer cell line with activated Akt signaling) to an appropriate density.

-

Lyse the cells using a non-denaturing lysis buffer containing protease and phosphatase inhibitors to preserve protein integrity and phosphorylation states.

-

Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the soluble proteins.

-

-

Immunoprecipitation of Akt:

-

To a defined amount of protein lysate (e.g., 200-500 µg), add an Akt-specific antibody.

-

Incubate with gentle rotation to allow the antibody to bind to Akt.

-

Add protein A/G agarose or magnetic beads to capture the antibody-Akt complexes.

-

Wash the beads several times with lysis buffer and then with a kinase assay buffer to remove non-specific proteins.

-

-

Kinase Reaction:

-

Resuspend the beads containing the immunoprecipitated Akt in a kinase assay buffer.

-

Add a known amount of a recombinant Akt substrate (e.g., GSK-3α).

-

Add the test compound (this compound) at various concentrations.

-

Initiate the kinase reaction by adding a solution containing ATP.

-

Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes) with gentle shaking.

-

-

Analysis:

-

Terminate the reaction by adding SDS-PAGE sample buffer and boiling.

-

Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

-

Perform a Western blot using a primary antibody specific for the phosphorylated form of the substrate (e.g., anti-phospho-GSK-3α).

-

Use a secondary antibody conjugated to an enzyme (e.g., HRP) for detection via chemiluminescence.

-

Quantify the band intensities to determine the extent of substrate phosphorylation at each concentration of the test compound and calculate the IC50 value.

-

MTT Cell Proliferation and Cytotoxicity Assay

This colorimetric assay is widely used to assess the effect of a compound on cell viability and proliferation.

Methodology:

-

Cell Plating:

-

Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in their appropriate culture medium.

-

Incubate the plate overnight in a humidified incubator (e.g., at 37°C with 5% CO2) to allow the cells to attach.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the old medium from the wells and add the medium containing the different concentrations of the test compound. Include vehicle-only wells as a negative control.

-

Incubate the plate for a specified period (e.g., 48 or 72 hours).

-

-

MTT Addition and Incubation:

-

Prepare a stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS (e.g., 5 mg/mL).

-

Add a small volume of the MTT solution to each well (final concentration is typically 0.5 mg/mL) and incubate for 2-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

-

Solubilization and Measurement:

-

Carefully remove the medium containing MTT.

-

Add a solubilization solution (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.

-

Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength between 550 and 600 nm.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle-treated control cells.

-

Plot the cell viability against the compound concentration and determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

-

Conclusion

The available evidence strongly suggests that this compound is a promising candidate for further investigation as an anticancer agent, with Akt being its most probable therapeutic target. Its mechanism of action is likely to be through allosteric inhibition of the Akt PH domain, a mode of action that can offer high selectivity. The established anticancer activity of the broader quinolinone scaffold provides a solid rationale for its continued development. The experimental protocols detailed in this guide offer a framework for researchers to further elucidate the biological activity and therapeutic potential of this compound. Future studies should focus on direct enzymatic and cellular assays to confirm Akt inhibition by this compound, determine its potency, and evaluate its efficacy in preclinical cancer models.

References

- 1. researchgate.net [researchgate.net]

- 2. Identification of 4-phenylquinolin-2(1H)-one as a specific allosteric inhibitor of Akt - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Design and synthesis of 6,7-methylenedioxy-4-substituted phenylquinolin-2(1H)-one derivatives as novel anticancer agents that induce apoptosis with cell cycle arrest at G2/M phase - PubMed [pubmed.ncbi.nlm.nih.gov]

Literature review on N-aryl quinolinone compounds

An In-depth Technical Guide on N-aryl Quinolinone Compounds for Researchers, Scientists, and Drug Development Professionals.

Introduction to N-aryl Quinolinone Compounds

Quinolinone and its derivatives are a significant class of heterocyclic compounds that have garnered substantial attention in medicinal chemistry.[1][2] This is largely due to their presence in numerous natural alkaloids and their role as a fundamental scaffold in the development of various therapeutic agents.[3] The core structure, a fusion of a benzene and a pyridine ring with a carbonyl group, allows for extensive functionalization, leading to a wide array of biological activities.[1][4] When a phenyl or substituted phenyl (aryl) group is attached to the nitrogen atom of the quinolinone core, the resulting N-aryl quinolinone compounds exhibit a distinct and often enhanced pharmacological profile.

These compounds are recognized for a broad spectrum of biological and pharmaceutical activities, including anticancer, antibacterial, antiviral, antimalarial, anti-inflammatory, and antifungal properties.[5][6] The versatility of the N-aryl quinolinone scaffold has made it a privileged structure in drug discovery, with numerous synthetic and naturally occurring derivatives being investigated for their therapeutic potential.[3][7] This guide provides a comprehensive overview of the synthesis, biological activities, and experimental protocols related to N-aryl quinolinone compounds, with a particular focus on their anticancer applications.

Synthesis of N-aryl Quinolinone Compounds

The synthesis of N-aryl quinolinones can be achieved through various methodologies, ranging from classical cyclization reactions to modern cross-coupling techniques. The choice of synthetic route often depends on the desired substitution pattern on both the quinolinone core and the N-aryl moiety.

Key Synthetic Strategies

-

Chan-Lam Coupling: A prominent method for N-arylation involves the copper-catalyzed Chan-Lam coupling reaction. This approach utilizes aryl boronic acids as the arylating agents to react with the N-H of a pre-formed quinolinone core. It is favored for its mild reaction conditions, often conducted in the air, and the commercial availability of a wide range of phenylboronic acids.[6]

-

Intramolecular Cyclization: This is a common strategy for constructing the quinolinone ring system itself with the N-aryl group already in place. Techniques include:

-

Palladium-catalyzed cross-coupling: Involves the intramolecular reaction of appropriately substituted precursors.[6]

-

Aromatic Nucleophilic Substitution (SNAr): A method where a nucleophilic nitrogen attacks an activated aromatic ring to form the heterocyclic system.[6]

-

Radical Pathways: Include methods like direct oxidative C-H amidation.[6]

-

-

Classical Named Reactions: Several traditional methods for synthesizing the quinolinone core can be adapted to produce N-aryl derivatives. These include the Gould-Jacobs, Conrad-Limpach, and Camps reactions, which typically start from aniline derivatives.[1]

-

Modern Catalytic Methods: Recent advancements have introduced methods using transition metals or N-heterocyclic carbenes (NHCs) to catalyze the formation of the quinolinone ring.[1]

Experimental Protocols

Protocol 2.2.1: Synthesis of N-aryl-3-formyl-2-quinolones via Chan-Lam Coupling [6]

This protocol describes a general procedure for the N-arylation of 3-formyl-2-quinolones using a copper(II)-catalyzed Chan-Lam coupling reaction.

Materials:

-

3-formyl-2-quinolone (1 equivalent)

-

Substituted phenylboronic acid (2 equivalents)

-

Copper(II) acetate (Cu(OAc)2) (2 equivalents)

-

Pyridine (2 equivalents)

-

N,N-Dimethylformamide (DMF) as solvent

-

Ethyl acetate

-

Saturated aqueous solution of NH4Cl

-

Saturated aqueous solution of NaCl

-

Anhydrous Na2SO4

Procedure:

-

To a reaction vessel, add the 3-formyl-2-quinolone, the corresponding phenylboronic acid, Cu(OAc)2, and pyridine.

-

Add DMF as the solvent and stir the reaction mixture at 80 °C under an air atmosphere.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Add ethyl acetate and a saturated aqueous solution of NH4Cl.

-

Separate the organic layer and wash it sequentially with water and a saturated aqueous solution of NaCl.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired N-aryl-3-formyl-2-quinolone derivative.

Synthetic Workflow Visualization

The following diagram illustrates a generalized workflow for the synthesis of N-aryl quinolinones, highlighting the key reaction types.

References

- 1. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. ecorfan.org [ecorfan.org]

- 5. researchgate.net [researchgate.net]

- 6. N-Arylation of 3-Formylquinolin-2(1H)-ones Using Copper(II)-Catalyzed Chan–Lam Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

The Genesis of a Scaffold: A Technical History of 4-Methyl-1-phenylquinolin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery and history of 4-Methyl-1-phenylquinolin-2(1H)-one, a heterocyclic compound belonging to the quinolinone family. This document provides a comprehensive overview of its historical synthesis, physicochemical properties, and known biological significance, with a focus on its role as a synthetic intermediate and its potential as an α-glucosidase inhibitor. Detailed experimental protocols and visual representations of synthetic pathways are included to serve as a valuable resource for researchers in medicinal chemistry and drug development.

Discovery and Historical Context: The Knorr Synthesis

The journey of this compound is intrinsically linked to the discovery of the quinolin-2-one scaffold. The foundational method for synthesizing this class of compounds was established in 1886 by Ludwig Knorr.[1] His work, "Synthetische Versuche mit dem Acetessigester" (Synthetic Experiments with Acetoacetic Ester), published in Justus Liebigs Annalen der Chemie, described the intramolecular cyclization of β-ketoanilides in the presence of a strong acid to yield 2-hydroxyquinolines, which exist in tautomeric equilibrium with quinolin-2(1H)-ones. This reaction is now famously known as the Knorr quinoline synthesis.

While Knorr's original publication may not have explicitly detailed the synthesis of this compound, it laid the crucial groundwork. The synthesis of this specific N-phenyl substituted derivative is a direct application of the Knorr methodology, utilizing N-phenylacetoacetamide as the β-ketoanilide precursor. The reaction proceeds via an initial formation of the anilide from an aniline and a β-ketoester, followed by acid-catalyzed cyclization.

Physicochemical Properties

This compound is a solid at room temperature with the molecular formula C₁₆H₁₃NO. A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₃NO | [2] |

| Molecular Weight | 235.28 g/mol | N/A |

| Appearance | Solid | N/A |

| Melting Point | Not consistently reported | N/A |

Table 1: Physicochemical Properties of this compound.

Synthetic Methodologies

The primary route for the synthesis of this compound and its derivatives remains the Knorr synthesis and its subsequent modifications. Below is a representative experimental protocol adapted from the synthesis of a structurally related compound.[3]

Representative Experimental Protocol: Synthesis of a Quinolin-2-one Derivative

Materials:

-

N-methylaniline

-

Diethyl phenylmalonate

-

Sodium hydroxide

-

Toluene

-

Hydrochloric acid

-

Ethanol

-

Activated carbon

Procedure:

-

A mixture of N-methylaniline (10.7 g, 100 mmol) and diethyl phenylmalonate (24.8 g, 105 mmol) is gradually heated in a Wood's metal bath at 200–290 °C for 4.5 hours, or until the distillation of ethanol ceases.

-

The hot reaction mixture is poured into a mortar and allowed to cool.

-

The solidified mass is crushed and dissolved in a mixture of 0.5 M aqueous sodium hydroxide solution (300 ml) and toluene (50 ml).

-

The aqueous phase is separated, washed with toluene, and briefly stirred with activated carbon.

-

The solution is filtered, and the filtrate is acidified by the addition of 10% hydrochloric acid.

-

The resulting white precipitate is collected by filtration, washed with water, and air-dried to afford the crude product.

-

Recrystallization from ethanol yields the purified quinolin-2-one derivative.

Biological Significance and Potential Applications

This compound serves as an important intermediate in the synthesis of various bioactive molecules. The quinolinone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities.

α-Glucosidase Inhibition and Antidiabetic Potential

Table 2 summarizes the α-glucosidase inhibitory activity of several quinolinone and quinazolinone derivatives, highlighting the therapeutic potential of this chemical class. It is important to note that there are no reports on the direct α-glucosidase inhibitory activity of 4-hydroxyquinolin-2(1H)-one, the parent scaffold of the target compound, suggesting that this specific area may be underexplored.[4]

| Compound Class | Example Compound | IC₅₀ (µM) | Reference |

| Quinoline-based hybrids | 7-chloro-N-(4-(trifluoromethoxy)phenyl)quinolin-4-amine | 40.84 | [5] |

| Quinoline-based hybrids | 1-(7-chloroquinolin-4-yl)-N-methyl-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine | 46.70 | [5] |

| Quinazolinone derivatives | 2-(4-chlorophenyl)-quinazolin-4(3H)-one | 12.5 | [6] |

| Quinazolinone derivatives | 2-(4-bromophenyl)-quinazolin-4(3H)-one | 15.6 | [6] |

| Indeno[1,2-c]pyrazol-4(1H)-ones | Derivative 4e | 6.71 (µg/mL) | [7] |

| Reference Drug | Acarbose | 51.73 - 752.0 | [4][5] |

Table 2: α-Glucosidase Inhibitory Activity of Selected Quinolinone and Related Heterocyclic Derivatives.

Conclusion

This compound, a direct descendant of the seminal Knorr synthesis of 1886, represents a cornerstone in the history of heterocyclic chemistry. While its primary role has been that of a versatile synthetic intermediate, the broader family of quinolinones is gaining increasing attention for its diverse biological activities. The potential for α-glucosidase inhibition positions this scaffold as a promising area for the development of novel antidiabetic agents. Further investigation into the specific biological activities of this compound is warranted to fully elucidate its therapeutic potential. This guide serves as a foundational resource for researchers aiming to build upon the rich history of this compound and explore its future applications in drug discovery.

References

- 1. Liste von Namensreaktionen/K – Wikipedia [de.wikipedia.org]

- 2. 4-Methyl-1-phenyl-quinolin-2(1H)-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 4-Hydroxy-1-methyl-3-phenylquinolin-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, in vitro α-glucosidase inhibitory activities, and molecular dynamic simulations of novel 4-hydroxyquinolinone-hydrazones as potential antidiabetic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis,Antidiabetic and Antitubercular Evaluation of Quinoline–pyrazolopyrimidine hybrids and Quinoline‐4‐Arylamines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quinazolinone derivatives: Synthesis and comparison of inhibitory mechanisms on α-glucosidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis, Type II diabetes inhibitory activity, antimicrobial evaluation and docking studies of indeno[1,2-c]pyrazol-4(1H)-ones - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on 4-Methyl-1-phenylquinolin-2(1H)-one (CAS: 2540-30-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Methyl-1-phenylquinolin-2(1H)-one, a heterocyclic compound of interest in medicinal chemistry. This document consolidates available information on its chemical properties, synthesis, and potential biological activities, presenting the data in a structured format to support research and development efforts.

Core Compound Information

| Property | Value | Source |

| CAS Number | 2540-30-9 | N/A |

| IUPAC Name | This compound | N/A |

| Molecular Formula | C₁₆H₁₃NO | [1] |

| Molecular Weight | 235.28 g/mol | N/A |

| Appearance | Yellow to orange crystalline solid | N/A |

| Melting Point | Data not available | N/A |

| Solubility | Soluble in organic solvents, less soluble in water | N/A |

Synthesis and Spectroscopic Data

A general experimental protocol for a related compound, 4-hydroxy-1-methyl-3-phenylquinolin-2(1H)-one, involves the thermal condensation of N-methylaniline with diethyl phenylmalonate, followed by cyclization.[2] Another relevant method is the microwave-assisted synthesis of 4-methyl-2-(4-substituted phenyl) quinoline derivatives from anilines, substituted benzaldehydes, and acetone in the presence of hydrochloric acid.[3] These methods could be adapted by a skilled synthetic chemist to produce the target molecule.

Complete, experimentally verified spectroscopic data for this compound is not currently available in public databases. However, based on the analysis of closely related compounds, the expected spectral characteristics are summarized below.[4][5][6]

| Spectroscopic Data | Predicted Characteristics |

| ¹H NMR | Signals corresponding to the methyl group protons, aromatic protons of the quinoline and phenyl rings. |

| ¹³C NMR | Resonances for the methyl carbon, carbonyl carbon, and the aromatic carbons of the bicyclic quinoline system and the N-phenyl group. |

| IR Spectroscopy | Characteristic absorption bands for the C=O (amide) stretching, C=C aromatic stretching, and C-H stretching vibrations. |

| Mass Spectrometry | A molecular ion peak corresponding to the compound's molecular weight (m/z = 235.28). |

Potential Biological Activities and Experimental Protocols

The quinolinone scaffold is a well-established pharmacophore present in numerous biologically active compounds.[7][8] Derivatives of this compound have shown potential in several therapeutic areas, suggesting that this compound may also exhibit similar activities.

Anticancer Activity

Quinolinone derivatives have demonstrated significant anticancer properties.[7][8][9] The cytotoxic effects of these compounds are often evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay against various cancer cell lines.

Experimental Protocol: MTT Assay for Cytotoxicity [9]

-

Cell Culture: Human cancer cell lines (e.g., MDA-MB for breast cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Compound Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compound (this compound) for a specified period (e.g., 48 hours).

-

MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Antimicrobial Activity

The quinolinone core is also a key feature of many antibacterial agents. The antimicrobial potential of this compound can be assessed using standard microbiological assays.

Experimental Protocol: Agar Well Diffusion and Minimum Inhibitory Concentration (MIC) [3]

-

Bacterial Culture: Prepare a standardized inoculum of the test bacteria (e.g., E. coli, S. aureus).

-

Agar Well Diffusion:

-

Inoculate the surface of an agar plate with the bacterial suspension.

-

Create wells in the agar and add a solution of the test compound.

-

Incubate the plates and measure the diameter of the zone of inhibition around the wells.

-

-

Minimum Inhibitory Concentration (MIC) Determination:

-

Prepare serial dilutions of the test compound in a liquid growth medium in a 96-well plate.

-

Inoculate each well with the bacterial suspension.

-

Incubate the plate and determine the lowest concentration of the compound that visibly inhibits bacterial growth.

-

α-Glucosidase Inhibition

Certain quinolinone derivatives have been identified as inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion.[10] This suggests a potential application for this compound in the management of type 2 diabetes.

Experimental Protocol: In Vitro α-Glucosidase Inhibition Assay [10]

-

Enzyme and Substrate Preparation: Prepare solutions of α-glucosidase and its substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG).

-

Reaction Mixture: In a 96-well plate, mix the enzyme solution with various concentrations of the test compound.

-

Reaction Initiation: Add the pNPG solution to initiate the enzymatic reaction.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 37°C).

-

Reaction Termination: Stop the reaction by adding a basic solution (e.g., sodium carbonate).

-

Absorbance Measurement: Measure the absorbance of the produced p-nitrophenol at 405 nm.

-

Data Analysis: Calculate the percentage of enzyme inhibition and determine the IC₅₀ value.

Visualizations

To aid in the conceptualization of the experimental workflows, the following diagrams are provided.

Figure 1: Generalized synthetic workflow for this compound.

Figure 2: Workflow for the biological evaluation of this compound.

Conclusion

This compound represents a promising scaffold for the development of new therapeutic agents. While specific biological data for this compound is limited, the known activities of related quinolinone derivatives strongly suggest its potential as an anticancer, antimicrobial, and α-glucosidase inhibitory agent. This technical guide provides a foundation for further research by outlining potential synthetic routes and providing detailed protocols for biological evaluation. Further investigation is warranted to fully characterize this compound and explore its therapeutic potential.

References

- 1. 4-Methyl-1-phenyl-quinolin-2(1H)-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 4-Hydroxy-1-methyl-3-phenylquinolin-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. rsc.org [rsc.org]

- 5. Enhanced Method for the Synthesis and Comprehensive Characterization of 1-(4-Phenylquinolin-2-yl)propan-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Design and synthesis of 6,7-methylenedioxy-4-substituted phenylquinolin-2(1H)-one derivatives as novel anticancer agents that induce apoptosis with cell cycle arrest at G2/M phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and Anticancer Properties of New 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis, in vitro α-glucosidase inhibitory activities, and molecular dynamic simulations of novel 4-hydroxyquinolinone-hydrazones as potential antidiabetic agents - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Promise of Substituted 2-Quinolinones: A Technical Guide for Drug Discovery Professionals

An in-depth exploration of the synthesis, biological evaluation, and mechanistic insights of substituted 2-quinolinone scaffolds, providing a comprehensive resource for researchers and drug development scientists.

The 2-quinolinone core, a versatile heterocyclic scaffold, has garnered significant attention in medicinal chemistry due to its broad spectrum of pharmacological activities.[1][2] Derivatives of this privileged structure have demonstrated potent anticancer, antimicrobial, and anti-inflammatory properties, making them a fertile ground for the discovery of novel therapeutic agents.[3][4][5][6] This technical guide provides a comprehensive overview of the pharmacological potential of substituted 2-quinolinones, with a focus on quantitative data, detailed experimental methodologies, and the elucidation of key signaling pathways.

Diverse Biological Activities of 2-Quinolinone Derivatives

Substituted 2-quinolinones have been extensively investigated for a range of therapeutic applications. Their biological activities are highly dependent on the nature and position of substituents on the quinolinone ring.

Anticancer Potential

A significant body of research has highlighted the potent anti-proliferative activity of 2-quinolinone derivatives against a variety of human cancer cell lines.[5][7][8] These compounds have been shown to induce apoptosis and cell cycle arrest, positioning them as promising candidates for the development of new cancer chemotherapeutics.[9] The cytotoxic efficacy of these derivatives is often quantified by their half-maximal inhibitory concentration (IC50) values.

Table 1: Anticancer Activity of Substituted 2-Quinolinone Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Quinoline-Chalcone Derivative 12e | MGC-803 (Gastric) | 1.38 | [10] |

| HCT-116 (Colon) | 5.34 | [10] | |

| MCF-7 (Breast) | 5.21 | [10] | |

| 2-Quinolone Derivative 11e | COLO 205 (Colon) | Nanomolar range | [10] |

| Quinoline-2-one based chalcone 27 | HCT-116 (Colon) | 0.131 | [6] |

| LOX IMVI (Melanoma) | 0.134 | [6] | |

| 2-Arylquinoline 13 | HeLa (Cervical) | 8.3 | [7] |

| 4-Acetamido-2-methyl-1,2,3,4-tetrahydroquinoline 18 | HeLa (Cervical) | 13.15 | [7] |

| 2-Arylquinoline 12 | PC3 (Prostate) | 31.37 | [7] |

| 2-Arylquinoline 11 | PC3 (Prostate) | 34.34 | [7] |

Antimicrobial Efficacy

The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. Substituted 2-quinolinones have demonstrated significant antibacterial activity, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[11][12] The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antimicrobial potency of these compounds.

Table 2: Antimicrobial Activity of Substituted 2-Quinolinone Derivatives

| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

| Quinoline-2-one Schiff-base hybrid 6c | MRSA | 0.75 | [11] |

| VRE | 0.75 | [11] | |

| MRSE | 2.50 | [11] | |

| Quinoline-2-one Schiff-base hybrid 6l | MRSA | 1.50 | [11] |

| VRE | 1.50 | [11] | |

| MRSE | 3.0 | [11] | |

| Quinoline-2-one Schiff-base hybrid 6o | MRSA | 2.50 | [11] |

| VRE | 2.50 | [11] | |

| MRSE | 5.0 | [11] | |

| 2-Styryl quinoline 9a | P. aeruginosa MTCC 2453 | 3.9 | [13] |

| Bis(pyrazolo[5,1-b]quinazolines) 1c | S. aureus | 3.8 | [13] |

| E. coli | 3.8 | [13] | |

| P. aeruginosa | 3.8 | [13] |

Anti-inflammatory Properties

Chronic inflammation is implicated in a wide range of diseases. Certain 2-quinolinone derivatives have been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.[14][15] The IC50 values for the inhibition of NO production serve as a measure of their anti-inflammatory potential.

Table 3: Anti-inflammatory Activity of Substituted 2-Quinolinone Derivatives

| Compound/Derivative | Cell Line | Parameter Measured | IC50 (µM) | Reference |

| (E)-1-[3-[(2-Furan-2-yl)quinolin-4-yloxy]phenyl] ethanone oxime (11a) | Human Neutrophils | Lysozyme Release | 7.1 | [16] |

| Human Neutrophils | β-glucuronidase Release | 9.5 | [16] | |

| 1-[3-[(2-Furan-2-yl)quinolin-4-yloxy]phenyl]ethanone (6) | Human Neutrophils | TNF-α Formation | 2.3 | [16] |

| 4-[4-[(2-Furan-2-yl)-quinolin-4-yloxy]phenyl]but-3-en-2-one (10) | Human Neutrophils | Lysozyme Release | 4.6 | [16] |

| 4-[(2-Furan-2-yl)quinolin-4-yloxy]benzaldehyde (8) | Human Neutrophils | β-glucuronidase Release | 5.0 | [16] |

| Ursolic acid derivative UA-1 | RAW 264.7 Macrophages | NO Inhibition | 2.2 | [15] |

Key Signaling Pathways and Mechanisms of Action

The pharmacological effects of substituted 2-quinolinones are often attributed to their modulation of critical intracellular signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and PI3K/Akt pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB signaling cascade is a pivotal regulator of inflammation and cell survival.[17] Upon stimulation by pro-inflammatory signals like LPS or TNF-α, the IκB kinase (IKK) complex phosphorylates the inhibitory protein IκBα, leading to its degradation.[18][19] This allows the NF-κB p65/p50 dimer to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[17] Some 2-quinolinone derivatives have been shown to inhibit this pathway, potentially by interfering with the phosphorylation of IκBα, thereby preventing NF-κB activation.[17]

Modulation of the PI3K/Akt Signaling Pathway

The PI3K/Akt signaling pathway is crucial for cell survival, proliferation, and growth.[20] Dysregulation of this pathway is a hallmark of many cancers.[21] Activation of receptor tyrosine kinases (RTKs) leads to the activation of PI3K, which in turn phosphorylates PIP2 to PIP3. PIP3 recruits Akt to the cell membrane, where it is phosphorylated and activated by PDK1 and mTORC2.[20][22] Activated Akt then phosphorylates a variety of downstream targets to promote cell survival and inhibit apoptosis. Some 2-quinolinone derivatives may exert their anticancer effects by inhibiting key components of this pathway, such as Akt phosphorylation.[20][23]

Experimental Protocols

Reproducible and well-documented experimental procedures are fundamental to drug discovery research. This section provides detailed methodologies for the synthesis and biological evaluation of substituted 2-quinolinones.

General Synthesis of 4-Hydroxy-2-Quinolinone Derivatives

A common and effective method for the synthesis of 4-hydroxy-2-quinolinone derivatives involves the condensation of an appropriately substituted aniline with a malonic acid derivative, followed by thermal cyclization.[24]

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve the substituted aniline (1 equivalent) in a suitable high-boiling point solvent, such as diphenyl ether.

-

Addition of Reagents: Add diethyl malonate (1.1 equivalents) to the solution.

-

Cyclization: Heat the reaction mixture to reflux (approximately 250 °C) for 30-60 minutes. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: After completion, allow the reaction mixture to cool to room temperature. Add hexane to precipitate the crude product.

-

Purification: Filter the precipitate, wash with hexane, and dry. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or dimethylformamide (DMF).

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[1][25][26]

Procedure:

-

Cell Seeding: Seed cancer cells (e.g., HCT-116) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.[24][27][28]

-

Compound Treatment: Treat the cells with various concentrations of the synthesized 2-quinolinone derivatives for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).[1][24]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[28]

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[28]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[24][26]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

In Vitro Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[25][29][30]

Procedure:

-

Preparation of Compound Dilutions: Prepare a serial two-fold dilution of the 2-quinolinone derivatives in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).[25][29]

-

Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) of the test organism (e.g., MRSA).[25]

-

Inoculation: Inoculate each well with the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.[29]

-

Incubation: Incubate the plate at 37°C for 18-24 hours.[29]

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[25]

In Vitro Anti-inflammatory Activity: Griess Assay for Nitric Oxide

The Griess assay measures nitrite, a stable and nonvolatile breakdown product of nitric oxide (NO), and is a common method to assess the anti-inflammatory activity of compounds in vitro.[2][3][31]

Procedure:

-

Cell Culture and Treatment: Seed RAW 264.7 macrophage cells in a 96-well plate and pre-treat with various concentrations of the 2-quinolinone derivatives for 1 hour.[3][14]

-

Stimulation: Induce inflammation by stimulating the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.[2][3]

-

Griess Reagent Preparation: Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.[2][31]

-

Assay: Mix 50 µL of the cell culture supernatant with 50 µL of the Griess reagent and incubate at room temperature for 10-15 minutes.[3][31]

-

Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.[2][31]

-

Data Analysis: Calculate the nitrite concentration from a sodium nitrite standard curve and determine the percent inhibition of NO production.

Conclusion